4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Description
Properties
IUPAC Name |
4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO3/c13-8-3-1-2-7(4-8)12-5-9(16-6-12)10(12)11(14)15/h1-4,9-10H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCSRRMMCMVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C1(CO2)C3=CC(=CC=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves a multi-step process. One common approach is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines, using an organic or iridium photoredox catalyst under blue LED irradiation . This method yields good results for a broad range of cyclopropene and cyclopropylaniline substrates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atom in the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups into the phenyl ring.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of 4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves multi-step organic reactions, including:
- Oxidation : To introduce additional functional groups.
- Reduction : To modify existing functional groups or reduce double bonds.
- Substitution Reactions : The fluorine atom can be substituted under specific conditions.
Common reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride). The outcomes of these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
The applications of this compound span several domains:
Medicinal Chemistry
- Biological Activity : Research indicates that this compound may exhibit enzyme inhibition or receptor modulation, making it a candidate for drug development and therapeutic interventions . Its structural characteristics suggest potential interactions with various biological targets, which could lead to applications in treating diseases.
- Anticancer Studies : Similar compounds have shown significant anticancer activity against various cancer cell lines, suggesting that this compound may also possess similar properties .
Organic Synthesis
- Building Block : The compound serves as a versatile building block for synthesizing more complex molecules, facilitating studies on reaction mechanisms and the development of new synthetic pathways .
Material Science
- Development of New Materials : Its unique structure can be utilized in the formulation of advanced materials with specific chemical properties, potentially leading to innovations in material science .
Case Studies and Research Findings
Several studies have explored the potential applications of this compound:
- Biological Interaction Studies : Investigations into its binding affinity and selectivity towards enzymes and receptors have provided insights into its mechanism of action, which is crucial for understanding its therapeutic potential .
- Anticancer Activity : A study focusing on similar bicyclic compounds demonstrated significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, highlighting the need for further research into the anticancer properties of this compound .
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance binding affinity and selectivity, while the bicyclic structure provides rigidity and stability. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Metabolic Stability
Replacement of phenyl rings with 2-oxabicyclo[2.1.1]hexane cores significantly impacts metabolic stability, as measured by intrinsic clearance (CIint) in human liver microsomes:
| Compound | Parent Molecule | CIint (µL/min/mg) | Improvement vs. Parent |
|---|---|---|---|
| Fluxapyroxad (original) | — | 28 | — |
| Bicyclo[2.1.1]hexane (28) | Fluxapyroxad | 35 | Worse |
| 2-Oxabicyclo[2.1.1]hexane (29) | Fluxapyroxad | 23 | 19% improvement |
| Boscalid (original) | — | 26 | — |
| Bicyclo[2.1.1]hexane (30) | Boscalid | 12 | 54% improvement |
| 2-Oxabicyclo[2.1.1]hexane (31) | Boscalid | 3 | 88% improvement |
The 2-oxabicyclo scaffold (e.g., 29, 31) outperforms non-oxygenated bicyclo analogues due to reduced oxidative metabolism, likely from the electron-withdrawing oxygen atom .
Physicochemical Properties
Incorporation of 2-oxabicyclo[2.1.1]hexane reduces lipophilicity (ΔclogP = −0.5 to −1.4) and enhances aqueous solubility (up to 10-fold) compared to phenyl-containing counterparts . For example:
- 4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid (CAS 2171880-95-6) exhibits lower logD than its phenyl analogue, improving membrane permeability .
- 4-(Trifluoromethylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid (CAS 2770494-97-6) combines the solubility benefits of the bicyclic core with the metabolic resistance of the trifluoromethyl group .
Bioactivity
While the 2-oxabicyclo scaffold retains antifungal activity, potency varies with substituents:
Substituent Effects
- Fluorine vs. Trifluoromethyl : The 3-fluorophenyl group balances metabolic stability and potency, while trifluoromethyl derivatives (e.g., 2307771-86-2 ) exhibit superior stability but may suffer from steric hindrance .
- Methoxy vs. Fluoromethyl : Methoxy groups (e.g., 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid , CID 154853030) enhance solubility but reduce metabolic stability compared to fluorinated analogues .
Key Findings
Metabolic Stability: The 2-oxabicyclo[2.1.1]hexane core consistently improves metabolic stability over phenyl and non-oxygenated bicyclo analogues, with CIint reductions up to 88% .
Solubility and Lipophilicity : All 2-oxabicyclo derivatives show reduced clogP (Δ = −0.5 to −1.4) and increased water solubility, critical for oral bioavailability .
Substituent Optimization : Fluorine and trifluoromethyl groups enhance target engagement and stability, while bulkier substituents (e.g., tert-butyl) may compromise activity .
Biological Activity
4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, with the CAS number 2169139-23-3, is a bicyclic compound notable for its unique structural features, which include a bicyclo[2.1.1]hexane framework and a carboxylic acid functional group. The presence of a fluorophenyl group enhances its chemical complexity and potential biological activity. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential as a therapeutic agent.
- Molecular Formula : C₁₂H₁₁FO₃
- Molar Mass : 222.21 g/mol
- Predicted Boiling Point : 383.4 ± 42.0 °C
- Predicted Density : 1.443 ± 0.06 g/cm³
- Predicted pKa : 4.00 ± 0.40
Structural Characteristics
The compound's structure is characterized by:
- A bicyclic system that provides rigidity.
- A carboxylic acid group that may engage in hydrogen bonding.
- A fluorine atom on the phenyl ring, which can enhance binding affinity to biological targets.
Research indicates that this compound may exhibit biological activity through interactions with various molecular targets, including enzymes and receptors. The fluorine substitution is believed to enhance its binding properties, potentially leading to modulation of biological pathways.
Enzyme Inhibition and Receptor Modulation
Studies have suggested that this compound could act as an inhibitor for specific enzymes or modulate receptor activity, particularly in the context of glutamatergic transmission:
- Group III mGlu Receptors : Activation of these receptors has been linked to reduced glutamatergic transmission, indicating a potential protective role against excitotoxicity in neurological contexts .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neuroprotective Effects : Preliminary studies have indicated that activation of mGlu receptors by similar compounds can provide neuroprotection in models of neurodegenerative diseases .
- Dyskinesia Management : Investigations into the modulation of L-DOPA-induced dyskinesia in rodent models suggest that targeting mGlu receptors may delay the onset of dyskinesia, although efficacy varies depending on the severity of lesions .
Interaction Studies
Interaction studies focusing on binding affinity and selectivity are crucial for understanding the mechanism of action:
| Target | Binding Affinity | Effect |
|---|---|---|
| mGlu Receptors | Moderate | Neuroprotection |
| Specific Enzymes | Variable | Potential inhibition |
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions, including oxidation, reduction, and substitution reactions:
Common Reactions
- Oxidation : Can introduce additional functional groups.
- Reduction : May lead to alcohols or alkanes.
- Substitution : The fluorine atom can be replaced under specific conditions.
Major Products Formed
The products formed from these reactions depend on the reagents used:
| Reaction Type | Possible Products |
|---|---|
| Oxidation | Carboxylic acids, ketones |
| Reduction | Alcohols, alkanes |
| Substitution | Various functional groups |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Advantages |
|---|---|---|---|
| Iodocyclization | 70-85 | I₂, CH₂Cl₂, 0°C→RT, 12h | Scalable, high regioselectivity |
| Photocycloaddition | 50-65 | UV (254 nm), THF, 24h | Mild conditions, no metal catalysts |
How to characterize the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR with DEPT-135 to confirm bicyclic framework and substituent positions. For example, the fluorophenyl group shows distinct aromatic splitting (δ 7.2-7.8 ppm) and coupling constants (³JHF ≈ 8-10 Hz) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 236.08 for C₁₂H₁₁FO₃) and rule out impurities.
- X-ray Crystallography : Resolve stereochemistry and bond angles, critical for validating bicyclic strain and substituent orientation .
What are the key chemical reactivity features of this compound?
Methodological Answer:
- Carboxylic Acid Reactivity : Participates in amide coupling (EDC/HOBt) or esterification (MeOH/H⁺), useful for prodrug design .
- Electrophilic Aromatic Substitution : The 3-fluorophenyl group directs meta-substitution, enabling further functionalization (e.g., nitration, halogenation) .
- Bicyclic Strain : The 2-oxabicyclo[2.1.1]hexane core undergoes ring-opening under acidic conditions (e.g., H₂SO₄), forming linear diacids for downstream applications .
Advanced Research Questions
How does the fluorophenyl substituent influence bioactivity compared to other substituents?
Methodological Answer:
The 3-fluorophenyl group enhances lipophilicity (logP ≈ 2.1) and metabolic stability compared to non-fluorinated analogs. Key comparisons:
- Fluoromethyl vs. Fluorophenyl : Fluorophenyl improves π-stacking with aromatic residues in enzyme pockets (e.g., 10-fold higher IC₅₀ in kinase assays vs. fluoromethyl analogs) .
- Aminomethyl vs. Fluorophenyl : Aminomethyl derivatives show higher solubility but lower blood-brain barrier penetration (e.g., 3-fluorophenyl: Papp = 12 × 10⁻⁶ cm/s vs. aminomethyl: 5 × 10⁻⁶ cm/s) .
Q. Table 2: Substituent Effects on Pharmacokinetics
| Substituent | logP | Solubility (mg/mL) | CYP3A4 Stability (%) |
|---|---|---|---|
| 3-Fluorophenyl | 2.1 | 0.5 | 85 |
| Fluoromethyl | 1.8 | 1.2 | 70 |
| Aminomethyl | 0.9 | 8.0 | 95 |
How to design experiments to validate this compound as a bioisostere for aromatic rings?
Methodological Answer:
- Structural Overlay Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding poses of the bicyclic compound and benzene analogs in target proteins (e.g., COX-2, EGFR).
- Thermodynamic Profiling : Measure ΔG binding via ITC (Isothermal Titration Calorimetry) to assess affinity differences.
- In Vivo Efficacy : Replace benzene rings in known drugs (e.g., celecoxib) with the bicyclic core and compare anti-inflammatory activity in murine models .
How to resolve contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies in yields (e.g., 50% vs. 85%) often arise from:
- Reaction Scale : Iodocyclization yields drop to 60% at >10 g due to iodine quenching inefficiency.
- Purification Methods : Flash chromatography (SiO₂) vs. recrystallization (EtOAc/hexane) can alter recovery rates.
Experimental Design for Optimization:
- DoE (Design of Experiments) : Vary temperature, solvent (CH₂Cl₂ vs. THF), and iodine stoichiometry (1.1–2.0 eq.) to identify robust conditions .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times.
Data Contradiction Analysis
- Fragmentation vs. Stability : notes thermolytic fragmentation of ethyl 2-oxabicyclo[2.1.1]hexane carboxylates, while reports stable iodocyclization products. Resolution: Substituent electronics (fluorophenyl vs. ethoxycarbonyl) modulate ring stability—electron-withdrawing groups (F) reduce fragmentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
